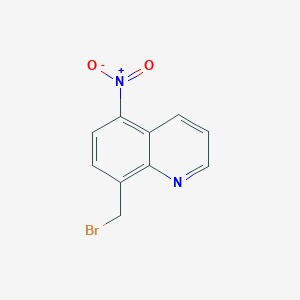

8-(Bromomethyl)-5-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

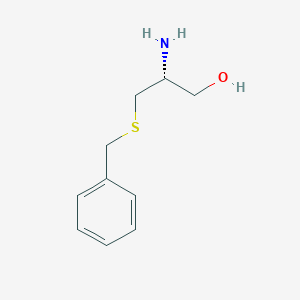

8-(Bromomethyl)-5-nitroquinoline (BMNQ) is a synthetic compound used in scientific research. It is a member of the nitroquinoline family of compounds and has a range of applications in scientific research. BMNQ has been used in the synthesis of a wide range of biologically active compounds and has been studied extensively in both biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis of Prodrug Systems

A study by Couch et al. (2008) explored the synthesis of novel 2-aryl-5-nitroquinolines, including derivatives of 8-(bromomethyl)-5-nitroquinoline, as potential prodrug systems for bioreductive activation. These compounds were synthesized through vicarious nucleophilic substitution, followed by various chemical modifications to introduce aryl substituents and investigate their potential as prodrugs, highlighting their application in the development of new therapeutic agents Couch, G. D., Burke, P., Knox, R., & Moody, C. (2008). Tetrahedron, 64(13), 2816-2823.

Photochemical Studies

Research on 8-hydroxy-5-nitroquinoline, closely related to this compound, by Wang et al. (2022), delves into its photochemical behavior, emphasizing its applications in studying photo-induced reactions. This investigation provides insights into the excited-state dynamics and potential applications in photopharmacology and the development of photo-responsive materials Wang, R., Zhang, F., Pan, X., Zheng, X., Xue, J., Du, Y., & Xie, B. (2022). Physical Chemistry Chemical Physics, 25(1), 402-409.

Nucleophilic Substitution Reactions

Štefane et al. (2012) developed a method for synthesizing 8-amino analogues of nitroxoline, demonstrating the reactivity of this compound in nucleophilic substitution reactions. This study underscores the versatility of such compounds in chemical synthesis, particularly in creating pharmacologically relevant structures Štefane, B., Požgan, F., Sosič, I., & Gobec, S. (2012). Tetrahedron Letters, 53(14), 1964-1967.

Corrosion Inhibition

Wang et al. (2015) investigated two quinoline derivatives, including 8-nitroquinoline, for their corrosion protection effect on aluminum alloys, suggesting potential applications of this compound derivatives in corrosion inhibition. Their findings indicate that these compounds can form protective films on metal surfaces, contributing to materials science and engineering applications Wang, D., Yang, D., Zhang, D., Li, K., Gao, L., & Lin, T. (2015). Applied Surface Science, 357, 2176-2183.

Antimicrobial Activities

Massoud et al. (2013) synthesized and characterized Ag(I) quinoline compounds, including those with nitroquinoline derivatives, to evaluate their antimicrobial activities. Their research highlights the potential of this compound and its derivatives in developing new antimicrobial agents, contributing to the fight against multidrug-resistant bacteria Massoud, A., Langer, V., Gohar, Y., Abu-Youssef, M., Jänis, J., Lindberg, G., Hansson, K.-M., & Öhrström, L. (2013). Inorganic Chemistry, 52(7), 4046-4060.

Propiedades

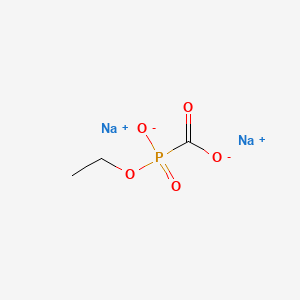

IUPAC Name |

8-(bromomethyl)-5-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZXAOBUMEYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522384 |

Source

|

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89159-94-4 |

Source

|

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)

![2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1338760.png)